molecular formula C12H15Cl2NO5S B1682257 Thiamphenicol CAS No. 15318-45-3

Thiamphenicol

Cat. No.: B1682257
CAS No.: 15318-45-3
M. Wt: 356.2 g/mol
InChI Key: OTVAEFIXJLOWRX-NXEZZACHSA-N
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Description

Thiamphenicol is a broad-spectrum antibiotic that belongs to the amphenicol class of antibiotics. It is a methyl-sulfonyl analogue of chloramphenicol and is known for its potent antibacterial activity. This compound is used in both human and veterinary medicine, particularly in countries like China, Morocco, and Italy. Unlike chloramphenicol, this compound has not been associated with aplastic anemia, making it a safer alternative for certain applications .

Mechanism of Action

Target of Action

Thiamphenicol, a semisynthetic derivative of chloramphenicol, is an antibiotic with a broad spectrum of antibacterial activity . The primary target of this compound is the 50s subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for the antibiotic’s action .

Mode of Action

This compound interacts with its target by reversibly binding to the 50s subunit of the bacterial ribosome . This binding blocks the transpeptidation process, thereby inhibiting protein synthesis of susceptible bacteria . As a result, the growth of these bacteria is inhibited .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria. By binding to the 50s subunit of the bacterial ribosome, it blocks the transpeptidation process, which is a critical step in protein synthesis . This disruption in the protein synthesis pathway leads to the inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By blocking protein synthesis, this compound prevents bacteria from producing essential proteins, which are necessary for their growth and survival . This results in the effective control of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in the aquatic environment can inhibit the growth of aquatic organisms and change the biochemical properties of cells . Moreover, the indiscriminate usage of antibiotics like this compound can lead to rising levels of antibiotic resistance, undermining ecological and human health .

Biochemical Analysis

Biochemical Properties

Thiamphenicol interacts with various enzymes, proteins, and other biomolecules. It acts by binding to the 23S sub-unit of the 50S ribosome, inhibiting protein synthesis . This interaction is crucial for its role in biochemical reactions .

Cellular Effects

This compound has a broad-spectrum inhibitory effect on both gram-positive and gram-negative bacteria . It can be removed by certain bacterial strains, such as Aeromonas hydrophila HS01, in a living cell-dependent manner . The removal efficiency can be greatly affected by the growth condition .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. A novel oxidase gene, cmO, was identified and confirmed biochemically to catalyze the resistance process through the oxidative inactivation at the side chain C-3’ position of chloramphenicol and this compound .

Temporal Effects in Laboratory Settings

This compound dissipated rapidly in compost, with half-life values of 5.1 and 1.6 days, respectively . Its removal efficiency can be greatly affected by the growth condition .

Dosage Effects in Animal Models

This compound is not readily metabolized in cattle, poultry, sheep, or humans, but is predominantly excreted unchanged . In pigs and rats, the drug is excreted both as parent drug and as this compound glucuronate .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is not an optimal substrate for the hepatic microsomal enzyme glucuronyl transferase, and therefore more than 95% of the administered dose is excreted unchanged in laboratory animals .

Transport and Distribution

This compound is highly lipid soluble . It is used in many countries as a veterinary antibiotic, but is available in China, Morocco, and Italy for use in humans .

Subcellular Localization

The subcellular localization of this compound is not well studied. Given its lipid solubility and its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with ribosomes to inhibit protein synthesis .

Preparation Methods

Thiamphenicol can be synthesized through various methods. One common synthetic route involves the hydrolysis of D-threo-2-(dichloromethyl)-4,5-dihydro-4-oxazole methyl alcohol. The reaction is carried out in an aqueous solution of isopropanol, with sodium acetate as the alkaline agent. The mixture is refluxed at 85°C for four hours, followed by distillation under reduced pressure to obtain the crude product, which is then purified .

Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness. For instance, the use of D-threo-2-(dichloromethyl)-4,5-dihydro-4-oxazole methyl alcohol as a starting material has been improved to reduce production costs significantly .

Chemical Reactions Analysis

Thiamphenicol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group in this compound can be reduced to an amine.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Thiamphenicol has a wide range of scientific research applications:

Comparison with Similar Compounds

Thiamphenicol is often compared to chloramphenicol and florfenicol, which are also amphenicol antibiotics:

    Chloramphenicol: this compound is a methyl-sulfonyl analogue of chloramphenicol.

    Florfenicol: Florfenicol is a fluorinated derivative of this compound.

This compound’s unique properties, such as its higher potency and safety profile, make it a valuable antibiotic in both human and veterinary medicine.

Properties

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVAEFIXJLOWRX-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021338
Record name Thiamphenicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15318-45-3, 847-25-6
Record name Thiamphenicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15318-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racephenicol [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiamphenicol [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiamphenicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08621
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Record name thiamphenicol
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Record name Thiamphenicol
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Record name Thiamphenicol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.762
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Record name THIAMPHENICOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ7571NPM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name RACEPHENICOL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283383NO13
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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